L-Cysteine-D-penicillamine disulfide is a metabolite of D-penicillamine, a drug used in the treatment of certain conditions. [] In the context of scientific research, L-Cysteine-D-penicillamine disulfide serves as a valuable tool, particularly in the study of cystinosis. [] Cystinosis is a genetic disorder characterized by the accumulation of cystine, an amino acid, within cells. This buildup leads to the formation of crystals in various organs, primarily the kidneys, eyes, and other tissues. L-Cysteine-D-penicillamine disulfide plays a crucial role in understanding the mechanisms underlying cystinosis and in developing potential treatments for this debilitating disease.
Penicillamine cysteine disulfide is a compound formed through the reaction of penicillamine, a derivative of penicillin, and cysteine, an amino acid. This compound plays a significant role in biochemical processes, particularly in the context of disulfide bond formation, which is crucial for protein structure and function. The formation of this mixed disulfide has been studied in relation to its implications in various biological systems and its potential therapeutic applications.
Penicillamine is primarily derived from penicillin, a well-known antibiotic, while cysteine is a naturally occurring amino acid found in many proteins. The interaction between these two compounds leads to the formation of penicillamine cysteine disulfide. Research has shown that this compound can be synthesized through specific chemical reactions involving both penicillamine and cysteine derivatives .
Penicillamine cysteine disulfide can be classified as a mixed disulfide compound. In biochemical terms, it falls under the category of thiol compounds due to the presence of sulfur atoms in its structure. This classification is important for understanding its reactivity and interactions with other biomolecules.
The synthesis of penicillamine cysteine disulfide typically involves the oxidation of a mixture containing penicillamine and cysteine. This reaction can be catalyzed by various oxidizing agents or may occur spontaneously under certain conditions.
Penicillamine cysteine disulfide consists of two components: penicillamine and cysteine linked by a disulfide bond. The molecular formula can be represented as C₈H₁₃N₃O₂S₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Penicillamine cysteine disulfide can undergo various chemical reactions, particularly those involving reduction and oxidation processes:
The kinetics of these reactions can vary significantly based on environmental factors such as pH, temperature, and concentration of reactants .
The mechanism by which penicillamine cysteine disulfide exerts its effects involves its ability to participate in redox reactions within biological systems. This capability allows it to act as a reducing agent or a source of reactive sulfur species that can modify other biomolecules.
Studies have shown that the reduction potential of the disulfide bond influences its reactivity with various cellular components, making it relevant in therapeutic contexts such as chelation therapy for heavy metal poisoning .
Penicillamine cysteine disulfide has several applications in scientific research:
Penicillamine cysteine disulfide (PCC), chemically designated as C₈H₁₆N₂O₄S₂, is a heterodimeric disulfide compound formed through a disulfide linkage between the thiol groups of two distinct amino acids: D-penicillamine (3-mercapto-D-valine) and L-cysteine. This asymmetric disulfide has a molecular weight of 268.35 g/mol and carries a net charge of zero under physiological pH conditions. The compound crystallizes as a white to off-white hygroscopic solid with a melting point of 195°C [3] [6].
Stereochemical Complexity
The molecule contains two chiral centers:
This stereospecificity is critical for its biochemical interactions, particularly in binding to renal transporters and enzymes. The disulfide bond (Cys-S-S-Pen) adopts a preferred dihedral angle near ±90°, minimizing steric strain and optimizing orbital overlap for bond stability. The geminal dimethyl groups on penicillamine impose significant steric constraints that differentiate PCC from symmetric disulfides like cystine [4] [6] [9].
Table 1: Fundamental Chemical Identifiers of Penicillamine Cysteine Disulfide
Property | Value | Source |
---|---|---|
CAS Registry Number | 18840-45-4 | [3] [6] |
Systematic Name | 3-[[(2R)-2-Amino-2-carboxyethyl]dithio]-D-valine | [6] |
Molecular Formula | C₈H₁₆N₂O₄S₂ | [3] [6] |
Molar Mass | 268.35 g/mol | [3] |
Chiral Centers | 2 (L-Cys, D-Pen) | [6] [9] |
Melting Point | 195°C | [3] |
The Cys-S-S-Pen bond in PCC exhibits distinct physicochemical behaviors compared to homodimeric disulfides:
Thermodynamic Stability
The disulfide bond dissociation energy is approximately 60 kcal/mol, intermediate between cystine (∼73 kcal/mol) and penicillamine disulfide (∼50 kcal/mol). This reduced stability facilitates thiol-disulfide exchange reactions critical to PCC's biological function. The bond length is 2.05 Å, with C-S-S bond angles averaging 104°, consistent with other aliphatic disulfides [4].
Solubility and Reactivity
PCC demonstrates moderate water solubility (100 mg/mL at 25°C), significantly higher than cystine (1.2 mg/mL) due to:
The compound undergoes pH-dependent degradation:
Table 2: Physicochemical Comparison of Disulfide Compounds
Parameter | PCC | Cystine | Penicillamine Disulfide | |
---|---|---|---|---|
Water Solubility | 100 mg/mL | 1.2 mg/mL | 220 mg/mL | |
Disulfide Bond Energy | 60 kcal/mol | 73 kcal/mol | 50 kcal/mol | |
pKa (Carboxyl) | 2.0 | 1.9 | 2.1 | |
Renal Clearance | ∼GFR | <50% GFR | ∼GFR | [5] [8] |
Biochemical Behavior
PCC fundamentally differs from homodimeric disulfides in biological systems:
Chromatographic Differentiation
Ion-exchange chromatography effectively separates PCC from related disulfides based on charge and hydrophobicity differences:
Therapeutic Implications
The mixed disulfide's properties confer pharmacological advantages:
Table 3: Therapeutic Efficacy of Disulfide Compounds in Cystinuria
Parameter | PCC Formation | Cystine Reduction | MPG Efficacy | |
---|---|---|---|---|
Urinary Cystine Reduction | 75-85% | - | 90% | |
Mixed Disulfide Formation | 350-450 mg/day | Not applicable | 500-600 mg/day | |
Relative Efficacy | 1.0× | - | 1.5× | [2] |
The molecular architecture of PCC—particularly its asymmetric design and steric configuration—enables unique biochemical interactions. As Tabachnick et al. first demonstrated in 1954, the mixed disulfide forms spontaneously when penicillamine reacts with cystine via thiol-disulfide exchange [4]. This reaction thermodynamically favors PCC formation (ΔG = -3.2 kcal/mol) due to:
These properties collectively make PCC a metabolically efficient vehicle for cystine elimination, with its renal clearance closely matching inulin clearance (a GFR marker) in cystinuric patients, unlike cystine which exhibits concentration-dependent reabsorption [5].
Structural Diagram
L-Cysteine Portion Disulfide Bond D-Penicillamine Portion H₂N-CH(CH₂SH)-COOH + HS-C(CH₃)₂-CH(NH₂)-COOH → H₂N-CH(CH₂-)-COO⁻ ⁻ ⁻ ⁻ ⁻ S-S⁻ ⁻ ⁻ ⁻ ⁻ -C(CH₃)₂-CH(NH₃⁺)-COOH (L-form) (D-form)
Figure: Structural configuration of penicillamine cysteine disulfide showing chiral centers (asterisks) and disulfide linkage [4] [6] [9]
Table 4: Molecular Interactions of Penicillamine Cysteine Disulfide
Interaction Type | Biological Consequence | Structural Basis | |
---|---|---|---|
Thiol-disulfide Exchange | Cystine depletion | Nucleophilic attack by penicillamine thiolate | |
Metal Chelation | Copper sequestration | Sulfur-thiolate coordination with Cu(I) | |
Transport Inhibition | Reduced cystine reabsorption | Competitive blockade of PAT1 transporter | |
Protein Binding | Albumin adduct formation | Disulfide exchange with Cys34 of albumin | [4] [8] [9] |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8